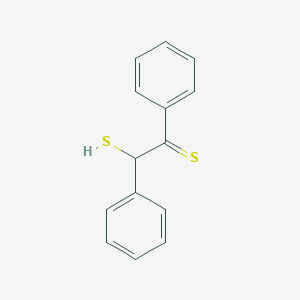
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C5H12N2O2S. It is a derivative of piperazine, featuring a methylsulfonyl group attached to the nitrogen atom of the piperazine ring and a trifluoroacetate group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperazine can be synthesized through the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields 1-(Methylsulfonyl)piperazine as a white crystalline solid .
Industrial Production Methods: Industrial production of 1-(Methylsulfonyl)piperazine involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is employed in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Methanesulfonyl)piperazine: Similar structure but lacks the trifluoroacetate group.
N-Methylpiperazine: Lacks the sulfonyl group.
Piperazine: The parent compound without any substituents
Uniqueness: 1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is unique due to the presence of both the methylsulfonyl and trifluoroacetate groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C7H13F3N2O4S |
|---|---|
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
1-methylsulfonylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2O2S.C2HF3O2/c1-10(8,9)7-4-2-6-3-5-7;3-2(4,5)1(6)7/h6H,2-5H2,1H3;(H,6,7) |
Clave InChI |
FIQCXGDQQCBSAJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8628937.png)
![ethyl 2-[N-(4-fluorophenyl)acetamido]acetate](/img/structure/B8628941.png)

![4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B8628956.png)









![(alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol](/img/structure/B8629013.png)
